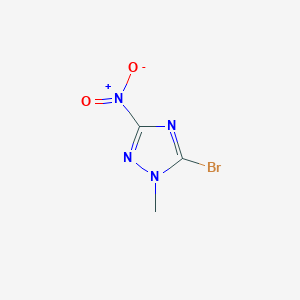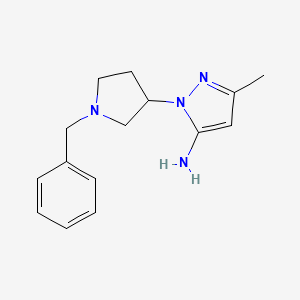
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine, also known as MSMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylpyridines, which are known for their ability to inhibit certain enzymes and receptors in the body. In
Mécanisme D'action
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the activity of the receptor tyrosine kinase (RTK), which is involved in cancer and neurological disorders.
Biochemical and Physiological Effects
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to have both biochemical and physiological effects in the body. It has been shown to decrease the production of prostaglandins, which are involved in inflammation. 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising drug candidate. However, 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, it has not been extensively studied for its toxicity and safety profile.
Orientations Futures
There are several future directions for research on 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine. One area of research could be to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another area of research could be to optimize the synthesis method of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine to improve its yield and purity. Additionally, further studies are needed to investigate the toxicity and safety profile of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
Méthodes De Synthèse
The synthesis of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine involves the reaction of 2-methylsulfonylpyridine with 3-methoxyazetidine-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine as a white solid, which can be purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of 5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine.
Applications De Recherche Scientifique
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes and receptors involved in these diseases, making it a promising drug candidate.
Propriétés
IUPAC Name |
5-(3-methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-17-8-6-12(7-8)19(15,16)9-3-4-10(11-5-9)18(2,13)14/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDKHHMGSABVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)C2=CN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyazetidin-1-yl)sulfonyl-2-methylsulfonylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2432589.png)
![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)
![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)




![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)